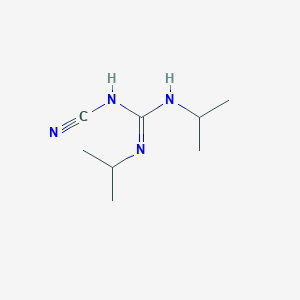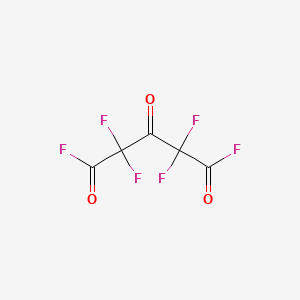
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct reactivity and stability compared to non-fluorinated analogs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific reaction conditions.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetrafluoro-1,3-dithietane: Known for its chalcogen bonding interactions.
2,2,4,4-Tetrafluoro-3-oxopentanedioic acid diethyl ester: A related ester derivative with similar fluorinated structure.
Uniqueness
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride is unique due to its specific arrangement of fluorine atoms and the presence of the difluoride functional group. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
78354-43-5 |
|---|---|
分子式 |
C5F6O3 |
分子量 |
222.04 g/mol |
IUPAC名 |
2,2,4,4-tetrafluoro-3-oxopentanedioyl difluoride |
InChI |
InChI=1S/C5F6O3/c6-2(13)4(8,9)1(12)5(10,11)3(7)14 |
InChIキー |
DTTSTUNIWPEOKC-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(C(=O)F)(F)F)C(C(=O)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
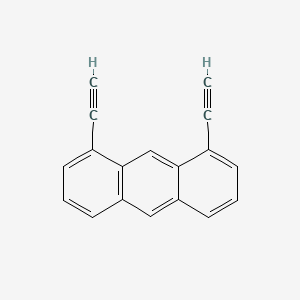
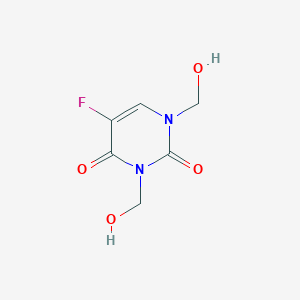


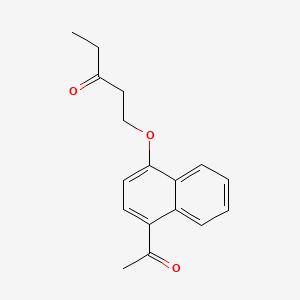
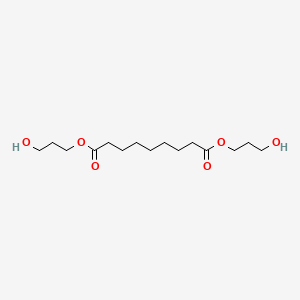
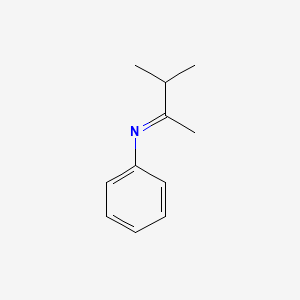
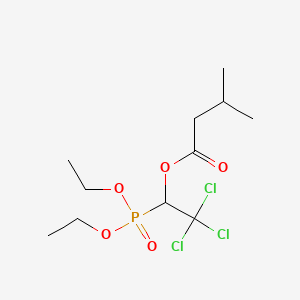
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
